1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+)
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Overview
Description
1,1,1,2,3,3,3-Heptafluoropropane;iodozinc(1+): is a compound that combines the properties of 1,1,1,2,3,3,3-heptafluoropropane and iodozinc(1+). 1,1,1,2,3,3,3-Heptafluoropropane is a colorless, odorless gaseous halocarbon commonly used as a fire suppression agent . Iodozinc(1+) is a zinc compound with iodine, often used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,3-Heptafluoropropane is typically synthesized through the fluorination of propane derivatives. The process involves the reaction of propane with fluorine gas under controlled conditions to replace hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of 1,1,1,2,3,3,3-heptafluoropropane involves large-scale fluorination processes, often using catalysts to enhance the reaction efficiency. The compound is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,3,3,3-Heptafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It can react with nucleophiles to replace fluorine atoms with other functional groups .
Common Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under mild conditions, often in the presence of a solvent like dimethyl sulfoxide .
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with hydroxide ions can produce heptafluoropropanol, while reacting with amines can produce heptafluoropropylamines .
Scientific Research Applications
Chemistry: 1,1,1,2,3,3,3-Heptafluoropropane is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds .
Biology and Medicine: In medicine, it is used as a propellant in metered-dose inhalers for asthma medication .
Industry: The compound is widely used in fire suppression systems, especially in data processing and telecommunication facilities, due to its effectiveness and low residue properties .
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,3-heptafluoropropane in fire suppression involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. The compound also forms a barrier between the fuel and the oxygen, preventing further combustion .
Comparison with Similar Compounds
- 1,1,1,2,2,3,3-Heptachloropropane
- 1,1,1,3,3,3-Hexafluoropropane
- 1,1,1,3,3-Pentafluoropropane
Uniqueness: 1,1,1,2,3,3,3-Heptafluoropropane is unique due to its high fluorine content, which provides excellent fire suppression properties and low toxicity. It is also non-ozone depleting, making it an environmentally friendly alternative to other halocarbons .
Properties
CAS No. |
62656-71-7 |
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Molecular Formula |
C3F7IZn |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+) |
InChI |
InChI=1S/C3F7.HI.Zn/c4-1(2(5,6)7)3(8,9)10;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
NWGBYFCQYBNKLH-UHFFFAOYSA-M |
Canonical SMILES |
[C-](C(F)(F)F)(C(F)(F)F)F.[Zn+]I |
Origin of Product |
United States |
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